Fmoc-D-Agp(Boc)2-OH
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Overview
Description
“Fmoc-D-Agp(Boc)2-OH” is a useful tool for the introduction of shortened arginine analog, Agb, during Fmoc SPPS . It can be used in exactly the same manner as Fmoc-Arg (Pbf)-OH . The full name of this compound is N-α-Fmoc-N,NÆ-γ-di-t.-butoxycarbonyl-L-diaminobutanoic acid .
Molecular Structure Analysis
The empirical formula of “Fmoc-D-Agp(Boc)2-OH” is C29H36N4O8 . Its molecular weight is 568.62 g/mol . The InChI code for this compound is 1S/C29H36N4O8/c1-28(2,3)40-26(37)32-24(33-27(38)41-29(4,5)6)30-15-22(23(34)35)31-25(36)39-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,15-16H2,1-6H3, (H,31,36) (H,34,35) (H2,30,32,33,37,38)/t22-/m0/s1 .Physical And Chemical Properties Analysis
“Fmoc-D-Agp(Boc)2-OH” is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . .Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS)
“Fmoc-D-Agp(Boc)2-OH” is a useful tool for the introduction of shortened arginine analog, Agb, during Fmoc SPPS . It can be used in exactly the same manner as Fmoc-Arg (Pbf)-OH . Solid-phase peptide synthesis is a method used to chemically synthesize peptides. In this method, the peptide is assembled step-by-step directly onto an insoluble support, which greatly simplifies the purification process.
Hydrogel Formation
“Fmoc-D-Agp(Boc)2-OH” has been used in the synthesis of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides . These peptides have the ability to self-assemble and gel in aqueous solution . Among them, Fmoc-K3 hydrogel, which is the more rigid one, acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication . These results describe a gelification process, allowed only by the correct balancing among aggregation forces within the peptide sequences (e.g., van der Waals, hydrogen bonding, and π–π stacking) .
Safety and Hazards
When handling “Fmoc-D-Agp(Boc)2-OH”, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2R)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O8/c1-28(2,3)40-26(37)32-24(33-27(38)41-29(4,5)6)30-15-22(23(34)35)31-25(36)39-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,15-16H2,1-6H3,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUNKMXCVKSAEL-JOCHJYFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Agp(Boc)2-OH |
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